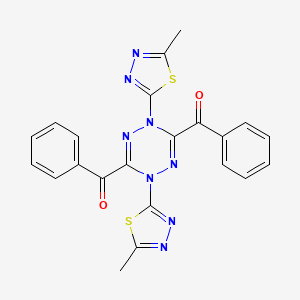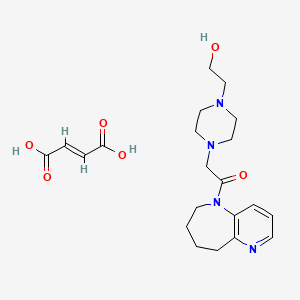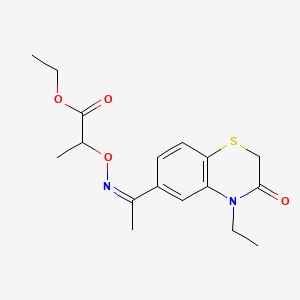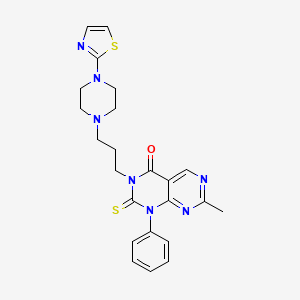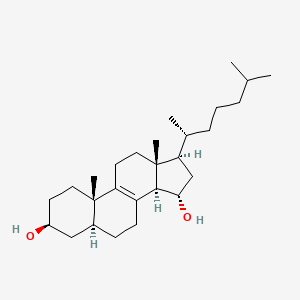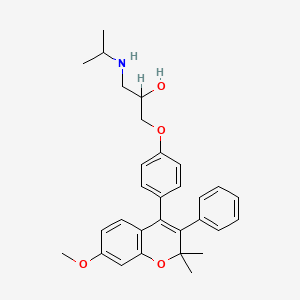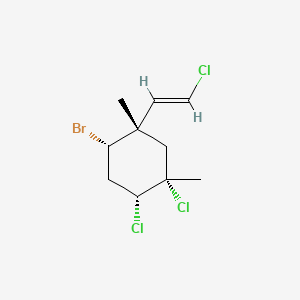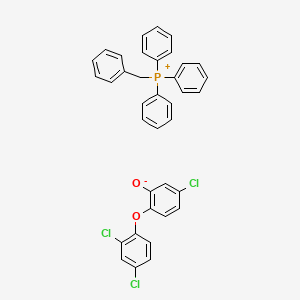![molecular formula C11H24O2 B15182974 1-[1-(Isobutoxy)ethoxy]-3-methylbutane CAS No. 75048-15-6](/img/structure/B15182974.png)
1-[1-(Isobutoxy)ethoxy]-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Isobutoxy)ethoxy]-3-methylbutane is an organic compound with the molecular formula C11H24O2. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique structure, which includes an isobutoxy group and a methylbutane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Isobutoxy)ethoxy]-3-methylbutane typically involves the reaction of 3-methyl-1-butanol with isobutyl vinyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product. Additionally, the process may be scaled up to produce large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Isobutoxy)ethoxy]-3-methylbutane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often involve reagents like hydrogen chloride (HCl) or bromine (Br2).
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products are alcohols and alkanes.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
Scientific Research Applications
1-[1-(Isobutoxy)ethoxy]-3-methylbutane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[1-(Isobutoxy)ethoxy]-3-methylbutane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-1-isobutoxy-3-methylbutane
- 1-(1-Isobutoxyethoxy)-3-methylbutane
Uniqueness
1-[1-(Isobutoxy)ethoxy]-3-methylbutane is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
75048-15-6 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
3-methyl-1-[1-(2-methylpropoxy)ethoxy]butane |
InChI |
InChI=1S/C11H24O2/c1-9(2)6-7-12-11(5)13-8-10(3)4/h9-11H,6-8H2,1-5H3 |
InChI Key |
PFGKDSOUFDQBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


